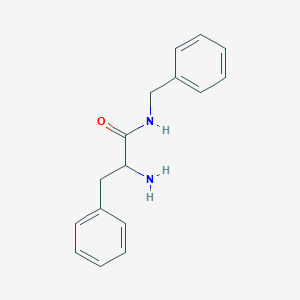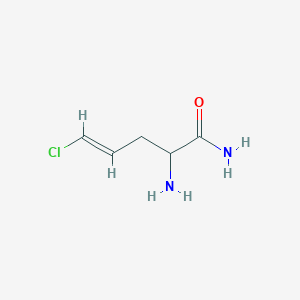![molecular formula C9H17FN2O B13302145 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13302145.png)
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-Amino-3-azabicyclo[311]heptan-3-yl}-3-fluoropropan-2-ol is a complex organic compound featuring a bicyclic structure with an amino group and a fluorinated alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to ensure scalability and efficiency . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bulk reagents and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the target and the context .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the fluorinated alcohol moiety.
Piperidines: Piperidines are structurally related but have a different ring system and functional groups.
Tropanes: Tropanes are another class of compounds with a bicyclic structure, often used in medicinal chemistry.
Uniqueness
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol is unique due to its combination of a bicyclic ring, an amino group, and a fluorinated alcohol moiety. This unique structure imparts specific physicochemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H17FN2O |
|---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
1-(6-amino-3-azabicyclo[3.1.1]heptan-3-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H17FN2O/c10-2-8(13)5-12-3-6-1-7(4-12)9(6)11/h6-9,13H,1-5,11H2 |
InChI Key |
NVXFSRNOMSBPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2N)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




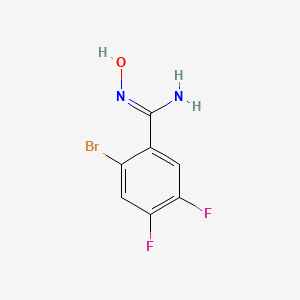


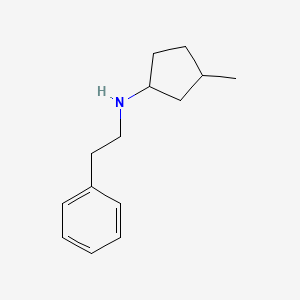
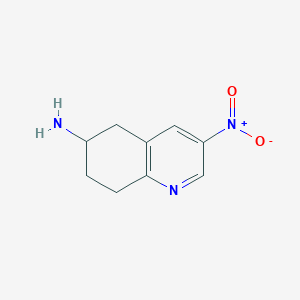
![6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13302108.png)
![[(4-Bromothiophen-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302112.png)


